molecular formula C22H35N3O2 B2695363 1-(2-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine CAS No. 2034557-33-8

1-(2-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine

Cat. No.: B2695363
CAS No.: 2034557-33-8
M. Wt: 373.541
InChI Key: FUTIPSVGNKJLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine is a piperazine-piperidine hybrid compound featuring a 2-methoxyphenyl group at position 1 and a tetrahydropyran (oxane)-substituted piperidine moiety at position 2. Its synthesis involves key intermediates such as 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (4) and 1-(2-methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine (10), prepared via reductive amination and subsequent hydrolysis under microwave conditions (Schemes 1–2) .

The compound is designed to target the dopamine D2 receptor (D2DAR), leveraging structural motifs common in antipsychotic agents. Synaptosomal membranes from rat striatum were used to evaluate binding affinity, with docking analyses revealing interactions such as salt bridges with Asp 114 on transmembrane domain 3 (TM3) .

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(oxan-4-ylmethyl)piperidin-4-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-26-22-5-3-2-4-21(22)25-14-12-24(13-15-25)20-6-10-23(11-7-20)18-19-8-16-27-17-9-19/h2-5,19-20H,6-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTIPSVGNKJLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The key step includes an aza-Michael addition reaction between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Dopamine D2 Receptor Affinities

Compound Name / ID Substituent Modifications D2DAR Affinity (Ki/IC₅₀) Selectivity Notes Reference
Target Compound Oxan-4-ylmethyl-piperidine Not explicitly reported Predicted via docking
Compound 20 1-(2-Nitrobenzyl)piperidin-4-ylmethyl Ki = 30.6 nM Highest affinity in series
Compound 25 1-(3-Nitrophenethyl)piperidin-4-ylmethyl Ki = 54 nM Moderate affinity
Compound 8 (Perrone et al.) Dihydronaphthalene-alkyl chain IC₅₀ = 90.6 nM (D2) Mixed 5-HT1A/D2 activity
NAN-190 Phthalimido-butyl chain IC₅₀ = 1.4 nM (5-HT1A) Selective 5-HT1A antagonist

Substituent Effects on D2DAR Binding

  • Nitrobenzyl vs. Nitrophenethyl Groups :

    • Compound 20 (2-nitrobenzyl substitution) exhibits superior D2DAR affinity (Ki = 30.6 nM) compared to Compound 25 (3-nitrophenethyl, Ki = 54 nM). The shorter benzyl linker and nitro group positioning enhance steric complementarity with the orthosteric site .
    • Docking studies for Compound 20 highlight a critical salt bridge with Asp 114, stabilizing the ligand-receptor complex .
  • Tetrahydropyran (Oxane) vs. Aromatic Moieties :

    • The oxane group in the target compound may improve metabolic stability and blood-brain barrier penetration compared to nitroaromatic substituents. However, its affinity remains unquantified in the provided evidence.
  • Extended Alkyl Chains :

    • Compounds with dihydronaphthalene or phthalimido-butyl chains (e.g., Compound 8, NAN-190) prioritize 5-HT1A over D2DAR binding, demonstrating that bulkier substituents reduce D2 selectivity .

Selectivity and Off-Target Activity

  • Serotonergic Activity :
    • Arylpiperazines like 1-(2-methoxyphenyl)piperazine derivatives often exhibit off-target 5-HT1A/5-HT2 activity. For example, Compound 8 shows dual 5-HT1A/D2 binding (IC₅₀ = 2.0 nM and 90.6 nM, respectively), whereas the target compound’s selectivity profile requires further validation .

Docking and Structure-Activity Relationships (SAR)

  • Orthosteric vs. Allosteric Binding :
    • Compound 20 binds the orthosteric site via Asp 114, while analogues with phenethyl groups (e.g., Compound 25) may adopt distinct orientations due to increased linker flexibility .
  • Piperazine Conformation :
    • The 2-methoxyphenyl group at position 1 is conserved across high-affinity D2 ligands, likely engaging in π-π stacking with receptor residues .

Biological Activity

1-(2-Methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its interaction with dopamine D2 receptors and other biological targets, supported by relevant research findings and data.

Chemical Structure

The compound can be represented by the following structural formula:

C19H26N2O\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its interaction with dopamine D2 receptors, which are critical in various neurological functions and disorders.

Affinity for Dopamine D2 Receptors

A study synthesized a series of piperazine derivatives, including 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, which exhibited a significant affinity for dopamine D2 receptors with a Ki value of 54 nM. This indicates a strong binding capability, suggesting potential applications in treating disorders related to dopaminergic dysfunctions, such as schizophrenia and Parkinson's disease .

Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and the dopamine D2 receptor. Two docking orientations were identified, with one involving a stable salt bridge formation between the piperidine moiety of the compound and Asp114 of the receptor. This interaction is crucial for the compound's biological activity and receptor selectivity .

Pharmacological Implications

The implications of these findings suggest that compounds like 1-(2-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine could serve as lead compounds for developing new antipsychotic drugs. Their ability to modulate dopaminergic signaling may offer therapeutic benefits in managing symptoms associated with dopamine-related pathologies.

Comparative Biological Activity

To better understand the biological profile of this compound, it is useful to compare it with other related piperazine derivatives. The following table summarizes the affinity (Ki values) for dopamine D2 receptors among several compounds:

Compound NameStructureKi (nM)
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazineStructure54
1-(2-Methoxyphenyl)-4-{1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}piperazineStructure67
1-(2-Methoxyphenyl)-4-{[1-(3-chlorophenethyl)piperidin-4-yl]methyl}piperazineStructure72

Case Studies and Research Findings

Several studies have highlighted the potential of piperazine derivatives in various therapeutic areas:

  • Antipsychotic Activity : Research has shown that modifications to the piperazine structure can lead to enhanced affinity for dopamine receptors, which is crucial for developing effective antipsychotic medications.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in preclinical models, suggesting that they may help mitigate neurodegenerative processes.
  • Antibacterial Properties : While primarily focused on neuropharmacology, some studies have also reported antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating a broader pharmacological profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-methoxyphenyl)-4-{1-[(oxan-4-yl)methyl]piperidin-4-yl}piperazine, and how can purity be optimized?

  • Answer : Synthesis typically involves multi-step reactions, starting with alkylation of 2-methoxyphenylpiperazine followed by coupling with oxan-4-ylmethyl-piperidine derivatives. Key steps include:

  • Alkylation : Using aldehydes/ketones under acidic or basic conditions to introduce the oxan-4-ylmethyl group .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-piperazine linkages .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol improves purity (>95%). Solvent selection (e.g., acetonitrile for polar intermediates) minimizes byproducts .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy, piperazine, and oxane protons (e.g., δ 3.3–3.7 ppm for oxan-4-yl CH2_2) .
  • X-ray Crystallography : Resolves spatial arrangement of the piperidine-piperazine-oxane core; absence of hydrogen bonds in analogs suggests steric hindrance .
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 429.285) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's biological activity?

  • Answer :

  • Substituent Variation : Replace the oxan-4-yl group with smaller rings (e.g., tetrahydrofuran) to reduce steric bulk and enhance receptor binding. Fluorine or chlorine at the 2-methoxyphenyl position improves metabolic stability .
  • Bioisosteres : Replace piperidine with pyrrolidine to test conformational flexibility .
  • Activity Assays : Compare IC50_{50} values in receptor-binding assays (e.g., dopamine D2, serotonin 5-HT1A_{1A}) to identify critical moieties .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Answer :

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if cytochrome P450 interactions alter potency .
  • Computational Modeling : Molecular dynamics simulations predict binding affinity discrepancies caused by protonation states of the piperazine nitrogen .

Q. How can computational chemistry predict this compound's interaction with neurological targets?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model binding to dopamine D3 receptors (PDB: 3PBL). The oxan-4-yl group may occupy hydrophobic pockets, while the methoxyphenyl moiety engages π-π stacking .
  • Pharmacophore Mapping : Identify essential features (e.g., basic nitrogen, aromatic rings) using Schrödinger’s Phase .
  • ADMET Prediction : SwissADME estimates blood-brain barrier penetration (e.g., TPSA < 70 Å2^2 favorable) .

Q. What methodologies quantify receptor-binding kinetics for this compound?

  • Answer :

  • Radioligand Displacement : Use 3^3H-spiperone in competitive binding assays on striatal membranes to calculate Ki_i values .
  • Surface Plasmon Resonance (SPR) : Immobilize D2 receptors on a CM5 chip; analyze association/dissociation rates at 25°C .
  • Patch-Clamp Electrophysiology : Measure inhibition of serotonin reuptake in transfected CHO cells .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

  • Answer :

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL in PBS) .
  • Prodrug Design : Esterify the piperazine nitrogen with acetyl groups for enhanced intestinal absorption .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.